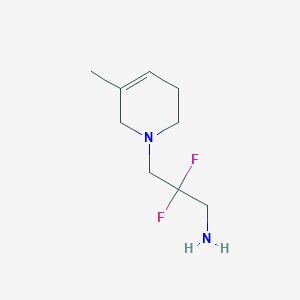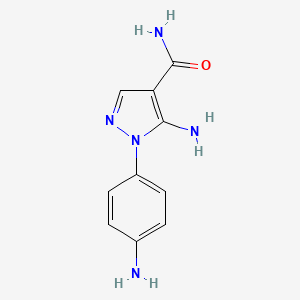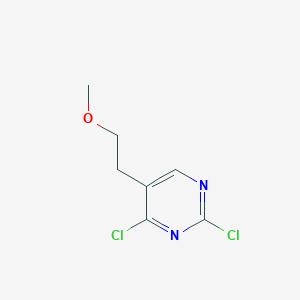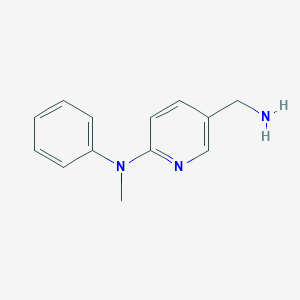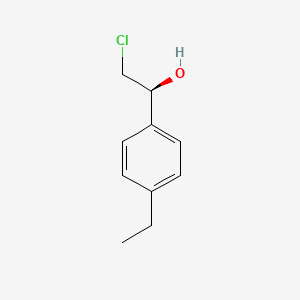
(1S)-2-chloro-1-(4-ethylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols. It features a chiral center at the first carbon atom, making it optically active. The compound is characterized by the presence of a chlorine atom and an ethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (4-ethylphenyl)-2-chloroacetone, using chiral catalysts or reagents. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the presence of a chiral ligand to induce enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and enantiomeric purity. Continuous flow reactors and advanced purification techniques like chiral chromatography are often employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.
Major Products
Oxidation: (4-ethylphenyl)-2-chloroacetone or (4-ethylphenyl)-2-chloroacetic acid.
Reduction: (1S)-1-(4-ethylphenyl)ethanol.
Substitution: (1S)-2-hydroxy-1-(4-ethylphenyl)ethan-1-ol or (1S)-2-amino-1-(4-ethylphenyl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The presence of the chlorine atom and the ethyl group can influence the compound’s reactivity and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-2-chloro-1-(4-methylphenyl)ethan-1-ol
- (1S)-2-chloro-1-(4-propylphenyl)ethan-1-ol
- (1S)-2-chloro-1-(4-fluorophenyl)ethan-1-ol
Uniqueness
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity
Eigenschaften
Molekularformel |
C10H13ClO |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
(1S)-2-chloro-1-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
JHWPYELOOGZUDV-SNVBAGLBSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)[C@@H](CCl)O |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


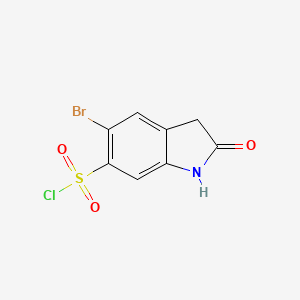
![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
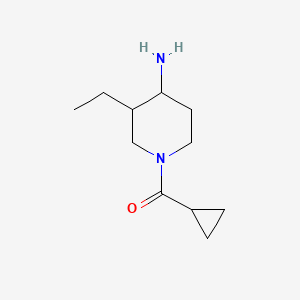

![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
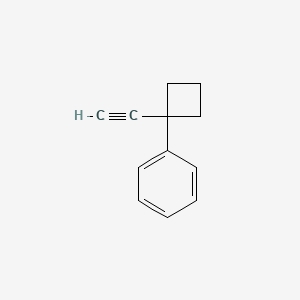
![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)

![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
